tert-butyl N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate
Overview
Description
tert-butyl N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate is a synthetic organic compound with the molecular formula C18H29N3O2 It is characterized by the presence of a quinoline ring system, which is partially hydrogenated, and a tert-butyl carbamate group
Preparation Methods
The synthesis of tert-butyl 4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butylcarbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the quinoline ring: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Hydrogenation: The quinoline ring is partially hydrogenated to form the tetrahydroquinoline derivative.
Coupling with butylamine: The tetrahydroquinoline derivative is then coupled with butylamine to introduce the butylamino group.
Carbamate formation: Finally, the tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
tert-butyl N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, further hydrogenating the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where the butylamino group can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to its antimicrobial effects. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
tert-butyl N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate can be compared with other similar compounds, such as:
Tert-butyl N-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)carbamate: This compound has a similar structure but may differ in its biological activity and chemical reactivity.
Tert-butyl 2-(((4-(bis(tert-butoxycarbonyl)amino)butyl)(5,6,7,8-tetrahydroquinolin-8-yl)amino)methyl)-1H-benzo[d]imidazole-1-carboxylate: This compound contains additional functional groups, which may confer different properties and applications.
The uniqueness of tert-butyl 4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butylcarbamate lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C18H29N3O2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
tert-butyl N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate |
InChI |
InChI=1S/C18H29N3O2/c1-18(2,3)23-17(22)21-12-5-4-11-19-15-10-6-8-14-9-7-13-20-16(14)15/h7,9,13,15,19H,4-6,8,10-12H2,1-3H3,(H,21,22) |
InChI Key |
CVOOMXFJVOCBQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNC1CCCC2=C1N=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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